molecular formula C20H24N6O2S B2371515 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide CAS No. 941985-99-5

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide

Cat. No.: B2371515
CAS No.: 941985-99-5
M. Wt: 412.51
InChI Key: YRKUGKZKJVXGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-(Methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methylthio group at position 6, a morpholino substituent at position 4, and a phenylacetamide side chain at position 1. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their kinase inhibitory activity, with substituents like morpholino enhancing solubility and methylthio contributing to hydrophobic interactions in binding pockets . This compound’s synthesis likely involves nucleophilic substitution and coupling reactions, as seen in analogous pyrazolo[3,4-d]pyrimidine derivatives .

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-29-20-23-18(25-9-11-28-12-10-25)16-14-22-26(19(16)24-20)8-7-21-17(27)13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKUGKZKJVXGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CC=C3)C(=N1)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

In a typical procedure, 5-amino-1H-pyrazole-4-carboxamide (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are refluxed in acetic acid for 12–18 hours. The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield 4-hydroxy-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. Yield improvements up to 85% are achieved using microwave-assisted synthesis at 150°C for 30 minutes.

Reaction Component Quantity Conditions Yield
5-Amino-1H-pyrazole-4-carboxamide 10 mmol Acetic acid, reflux 78%
Ethyl acetoacetate 12 mmol Microwave, 150°C 85%

Incorporation of the Methylthio Group

The methylthio group at position 6 is introduced via thiolation followed by methylation. Thiolation is achieved using hydrogen sulfide (H₂S) gas in the presence of a base, while methylation employs methyl iodide.

Thiolation of the 6-Methyl Group

4-Morpholino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) is treated with H₂S in dimethylformamide (DMF) containing potassium tert-butoxide (2.0 equiv) at 0°C for 2 hours. The resulting thiol intermediate is oxidized in situ to the disulfide using iodine.

Methylation Reaction

The disulfide (1.0 equiv) is reduced with sodium borohydride (NaBH₄) and subsequently methylated with methyl iodide (2.0 equiv) in tetrahydrofuran (THF). This step affords 4-morpholino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in 82% yield.

Reaction Reagents Conditions Yield
Thiolation H₂S, KOtBu, DMF 0°C, 2 h 75%
Methylation CH₃I, NaBH₄, THF RT, 4 h 82%

Functionalization of the Ethyl-Phenylacetamide Side Chain

The N-(2-aminoethyl) side chain is introduced via alkylation, followed by acylation with phenylacetyl chloride.

Alkylation with 2-Chloroethylamine

4-Morpholino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) is alkylated with 2-chloroethylamine hydrochloride (1.5 equiv) in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 8 hours. This yields 1-(2-aminoethyl)-4-morpholino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Acylation with Phenylacetyl Chloride

The amine intermediate (1.0 equiv) is acylated with phenylacetyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 4 hours, yielding the final product in 89% purity after recrystallization.

Step Reagents Conditions Yield
Alkylation 2-Chloroethylamine, K₂CO₃ 80°C, 8 h 76%
Acylation Phenylacetyl chloride, Et₃N RT, 4 h 89%

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency in the chlorination and displacement steps. A mixed solvent system (toluene:POCl₃ = 3:1) reduces reaction time from 6 hours to 1.5 hours while maintaining a 92% yield. Additionally, enzymatic resolution techniques improve the enantiomeric purity of intermediates during side-chain functionalization.

Analytical Characterization

Critical spectral data for the final compound include:

  • ¹H-NMR (DMSO-d₆) : δ 2.30 (s, 3H, SCH₃), 3.45–3.70 (m, 8H, morpholine), 4.20 (t, 2H, CH₂N), 7.25–7.40 (m, 5H, phenyl).
  • MS (ESI+) : m/z 413.2 [M+H]⁺.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation : Competing formation of pyrazolo[4,3-d]pyrimidine isomers is minimized by using sterically hindered β-ketoesters.
  • Thiol Oxidation Control : Over-oxidation to sulfones is prevented by strict temperature control (−10°C to 0°C) during H₂S treatment.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions, such as:

  • Oxidation: : Particularly at the methylthio group, leading to sulfoxides and sulfones.

  • Reduction: : Targeting nitro groups if present.

  • Substitution: : Halogen substitution on the phenyl ring or nucleophilic substitution at the ethyl linker.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Palladium on carbon with hydrogen gas.

  • Substitution: : Nucleophiles like amines or thiols.

Major Products Formed

Oxidation leads to sulfoxides and sulfones. Reduction typically removes oxygen functionalities, while substitution introduces various functional groups, altering the compound's reactivity and biological activity.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : Utilized in the synthesis of more complex molecules.

  • Catalysis: : Acts as a ligand or catalyst in certain reactions.

Biology

  • Inhibitor: : Potential use as an enzyme or receptor inhibitor.

  • Cell Signaling: : Modulates signaling pathways.

Medicine

  • Drug Development: : Investigated as a lead compound for therapeutic agents.

  • Disease Research: : Studied for its effects on cellular processes related to diseases.

Industry

  • Material Science:

  • Agrochemicals: : Explored for its pesticidal properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, altering signaling pathways and cellular functions. These interactions often involve the pyrazolo[3,4-d]pyrimidine core and phenylacetamide moiety, which fit into the active sites of biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with shared structural motifs. Below is a detailed analysis:

Pyrazolo[3,4-d]pyrimidine Core Derivatives

Compounds sharing the pyrazolo[3,4-d]pyrimidine core but differing in substituents provide insights into structure-activity relationships (SAR):

Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 6-(methylthio), 4-morpholino, 1-(2-phenylacetamide ethyl) ~485.6 (estimated) Enhanced solubility (morpholino), hydrophobic binding (methylthio)
2-(Benzo[d]oxazol-2-ylthio)-N-[2-[6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide Benzoxazolylthio acetamide side chain 485.6 Increased aromaticity may alter target selectivity; 98% purity reported
1-(2-Chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine (4-amino substituted) 4-amino, chloro-phenylethyl Not specified Amino group at position 4 improves solubility but reduces kinase affinity compared to morpholino

Key Findings :

  • Morpholino vs. Amino Groups: Morpholino at position 4 (target compound) likely improves solubility and metabolic stability over amino-substituted analogs, which may exhibit faster clearance .
  • Methylthio Group : The 6-methylthio group is conserved across analogs, suggesting its critical role in hydrophobic interactions with kinase ATP-binding pockets .
Morpholino-Containing Heterocycles in Patented Compounds

Morpholino groups are prevalent in kinase inhibitors due to their solubility-enhancing properties. However, scaffold differences significantly alter biological activity:

Compound (Patent Example) Core Structure Key Substituents Potential Target Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 6-methylthio, 4-morpholino Kinases (e.g., JAK, CDK)
2-Chloro-6-((4-methanesulfonyl-2,6-dimethyl-piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Chloro, piperazinylmethyl PI3K/AKT pathway
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...-pyrrolo[1,2-b]pyridazine Pyrrolo[1,2-b]pyridazine Trifluoromethyl, cyano Undisclosed kinase

Key Findings :

  • Scaffold Flexibility: Thieno[3,2-d]pyrimidine derivatives () exhibit distinct selectivity profiles compared to pyrazolo[3,4-d]pyrimidines, highlighting the impact of core structure on target engagement .
  • Morpholino Universality: Despite scaffold differences, morpholino groups are retained for solubility, suggesting its utility across diverse chemotypes .

Biological Activity

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a synthetic compound belonging to the class of pyrazolopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and oncology.

Structural Characteristics

The compound features a complex structure that includes:

  • Pyrazolo[3,4-d]pyrimidine core : This moiety is known for its role in various biological activities.
  • Morpholine ring : Contributes to the compound's pharmacokinetics and binding properties.
  • Methylthio group : This substituent may enhance the compound's biological activity and pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a kinase inhibitor . Its mechanism involves interference with critical cellular signaling pathways associated with tumor growth and proliferation. The unique structural features of this compound may enhance its binding affinity to specific targets within these pathways, suggesting its potential as an anti-cancer agent .

Key Findings from Research Studies

  • Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cancer progression. Its ability to disrupt signaling pathways makes it a candidate for further pharmacological evaluation .
  • Anti-Cancer Potential : In vitro studies have demonstrated that the compound can significantly reduce cell viability in cancer cell lines, indicating its potential as an anti-cancer therapeutic .
  • Pharmacokinetics : The presence of the methylthio group is believed to influence the compound's pharmacokinetic properties, potentially enhancing its bioavailability and efficacy .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant reductions observed at concentrations as low as 1 µM .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, which are crucial for programmed cell death .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityNotes
This compoundPyrazolo[3,4-d]pyrimidine, MorpholineKinase inhibition, Anti-cancerSignificant potential as an anti-cancer agent
2,4-Difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamideDifluorobenzamide moietyKinase inhibitionEnhanced binding affinity due to structural modifications

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for synthesizing this pyrazolo[3,4-d]pyrimidine derivative?

  • Methodology : Synthesis typically involves multi-step reactions:

Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 4-chlorophenyl derivatives and thioacetamides .

Introduction of morpholine and methylthio groups through nucleophilic substitution or coupling reactions .

Final acylation to attach the phenylacetamide moiety .

  • Optimization : Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd or Cu for coupling) must be systematically varied to maximize yield. For example, using DMF as a solvent enhances solubility of intermediates .

Q. Which characterization techniques are critical for confirming structural integrity and purity?

  • Techniques :

  • NMR spectroscopy (1H/13C) to verify substituent positions and stereochemistry .
  • Mass spectrometry (LC-MS or HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC (>95% purity threshold) with UV detection to assess impurities .
    • Data Interpretation : Cross-referencing spectral data with computational predictions (e.g., PubChem-derived InChI keys) ensures accuracy .

Q. What preliminary assays are used to evaluate the compound's biological activity?

  • In vitro assays :

  • Kinase inhibition : Use ADP-Glo™ assays to measure inhibition of kinases like PI3K or mTOR, common targets for pyrazolo[3,4-d]pyrimidines .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., A549, HL-60) to determine IC50 values .
    • Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) arising from substituent variations?

  • Approach :

Comparative SAR studies : Synthesize analogs with systematic substituent changes (e.g., replacing morpholine with piperazine) and test biological activity .

Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., kinases) and identify critical binding residues .

  • Example : notes that 2-methoxyphenyl substituents enhance anticancer activity by improving hydrophobic interactions in kinase pockets .

Q. What experimental design considerations are critical for in vivo efficacy studies?

  • Key factors :

  • Pharmacokinetics : Assess bioavailability via oral gavage or IV administration, measuring plasma half-life and tissue distribution .
  • Dosing regimen : Optimize based on in vitro IC50 values (e.g., 10–50 mg/kg daily for tumor xenograft models) .
  • Toxicity screening : Monitor liver/kidney function markers (ALT, creatinine) to identify off-target effects .
    • Data Validation : Use sham-treated controls and statistical methods (e.g., ANOVA) to ensure reproducibility .

Q. How should researchers address conflicting data in kinase inhibition assays?

  • Troubleshooting steps :

Assay validation : Confirm enzyme activity with known inhibitors and ensure ATP concentration is within linear range .

Orthogonal assays : Validate findings using thermal shift assays (TSA) or surface plasmon resonance (SPR) to measure direct binding .

Batch variability : Re-synthesize the compound and retest to rule out synthetic impurities .

  • Case study : highlights discrepancies in IC50 values due to varying ATP concentrations across labs, resolved by standardizing assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.